

2-Tert-butylpyrimidin-4-amine CAS number and molecular weight

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Compound of Interest

Compound Name: **2-Tert-butylpyrimidin-4-amine**

Cat. No.: **B181711**

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An In-Depth Technical Guide to **2-Tert-butylpyrimidin-4-amine** for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically significant molecules, including nucleobases and a multitude of approved therapeutic agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in drug discovery. This guide focuses on a specific, yet important derivative: **2-tert-butylpyrimidin-4-amine**. The introduction of a bulky, lipophilic tert-butyl group at the 2-position and a hydrogen-bond-donating amine at the 4-position creates a unique chemical entity with potential for targeted interactions within biological systems. This document provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, and discusses its potential applications in modern drug development.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is critical for any research and development endeavor. The following table summarizes the key identifiers for **2-tert-butylpyrimidin-4-amine**.

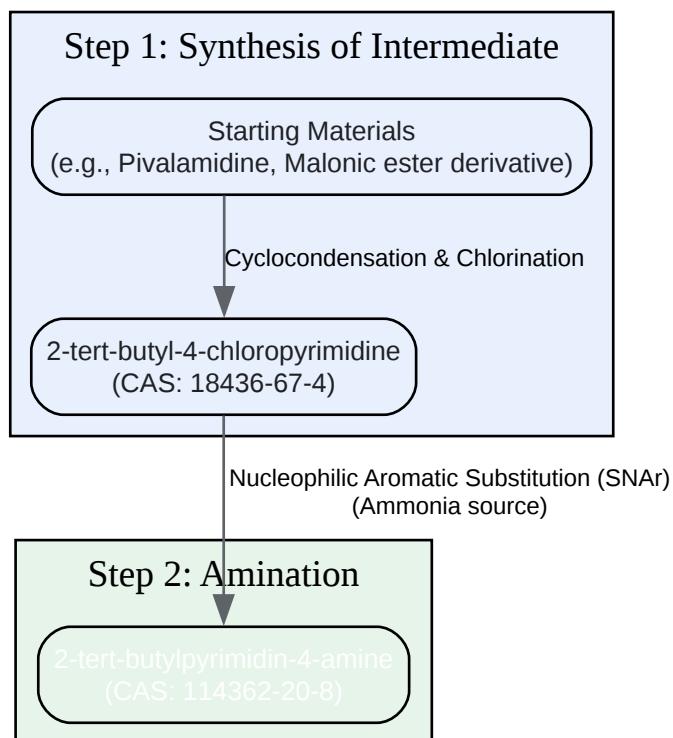
Property	Value	Source
CAS Number	114362-20-8	ChemWhat[1]
Molecular Formula	C ₈ H ₁₃ N ₃	ChemWhat[1]
Molecular Weight	151.21 g/mol	ChemWhat[1]
IUPAC Name	2-(tert-butyl)pyrimidin-4-amine	-
Synonyms	4-Pyrimidinamine, 2-(1,1-dimethylethyl)-	ChemWhat[1]

Synthesis of 2-Tert-butylpyrimidin-4-amine: A Step-by-Step Protocol

The synthesis of **2-tert-butylpyrimidin-4-amine** can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from the 4-position of a 2-tert-butylpyrimidine precursor by an amine source. The following protocol details a robust and scalable method for its preparation.

Conceptual Workflow

The synthetic strategy hinges on a two-step process, which is conceptually outlined in the diagram below. The initial step involves the synthesis of the key intermediate, 2-tert-butyl-4-chloropyrimidine, followed by its subsequent amination to yield the final product.



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Caption: Synthetic workflow for **2-tert-butylpyrimidin-4-amine**.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and analytical methods to ensure the integrity of the intermediates and the final product.

Part 1: Synthesis of 2-tert-butyl-4-chloropyrimidine (CAS: 18436-67-4)

The synthesis of the chlorinated intermediate is a critical first step. While several methods exist for the formation of the pyrimidine ring, a common approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine pivalamidine hydrochloride (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol.

- **Base Addition:** To the stirred suspension, add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise at room temperature. The choice of a strong, non-nucleophilic base is crucial to drive the condensation.
- **Cyclization:** Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up and Isolation of Pyrimidinone:** After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-tert-butylpyrimidin-4-one.
- **Chlorination:** Resuspend the crude 2-tert-butylpyrimidin-4-one in phosphorus oxychloride (POCl_3) (3-5 equivalents). Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline to facilitate the reaction.
- **Reaction and Quenching:** Heat the mixture to reflux for 2-3 hours. After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
- **Purification:** Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 2-tert-butyl-4-chloropyrimidine.

Part 2: Amination of 2-tert-butyl-4-chloropyrimidine

This step involves a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by an amino group.

- **Reaction Setup:** In a sealed pressure vessel, dissolve 2-tert-butyl-4-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
- **Amine Source:** Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol) in large excess (10-20 equivalents). The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to allow for heating.

- Reaction Conditions: Heat the mixture to 80-100°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
- Work-up and Isolation: After cooling the reaction vessel to room temperature, vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
- Purification: The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **2-tert-butylpyrimidin-4-amine** as a solid.

Physicochemical Properties and Drug Development Insights

The structural features of **2-tert-butylpyrimidin-4-amine** provide valuable insights into its potential behavior in a biological context.

Parameter	Predicted Influence	Rationale
Lipophilicity (cLogP)	<p>The tert-butyl group is expected to significantly increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially access hydrophobic binding pockets in target proteins.</p>	<p>The bulky, non-polar nature of the tert-butyl group contributes to a higher partition coefficient between octanol and water.</p>
Hydrogen Bonding	<p>The 4-amino group provides a hydrogen bond donor site, while the pyrimidine nitrogens act as hydrogen bond acceptors. This allows for specific interactions with biological targets such as kinases, where hinge-binding motifs are common for aminopyrimidine-based inhibitors.</p>	<p>The primary amine can engage in crucial hydrogen bonding interactions that are often responsible for the anchoring of small molecule inhibitors to their protein targets.</p>
Metabolic Stability	<p>The tert-butyl group can act as a metabolic shield, sterically hindering enzymatic degradation at the 2-position of the pyrimidine ring. This can lead to an improved pharmacokinetic profile.</p>	<p>The steric bulk of the tert-butyl group can prevent access of metabolic enzymes like cytochrome P450s to the adjacent positions on the pyrimidine ring, thus reducing the rate of metabolic clearance.</p>
Aqueous Solubility	<p>The increased lipophilicity from the tert-butyl group may lead to lower aqueous solubility. The amino group can slightly counteract this effect. Formulation strategies may be necessary for in vivo studies.</p>	<p>A balance between lipophilicity and hydrophilicity is crucial for drug-likeness. While the amino group improves solubility, the dominant effect of the large alkyl group might necessitate the use of co-solvents or other</p>

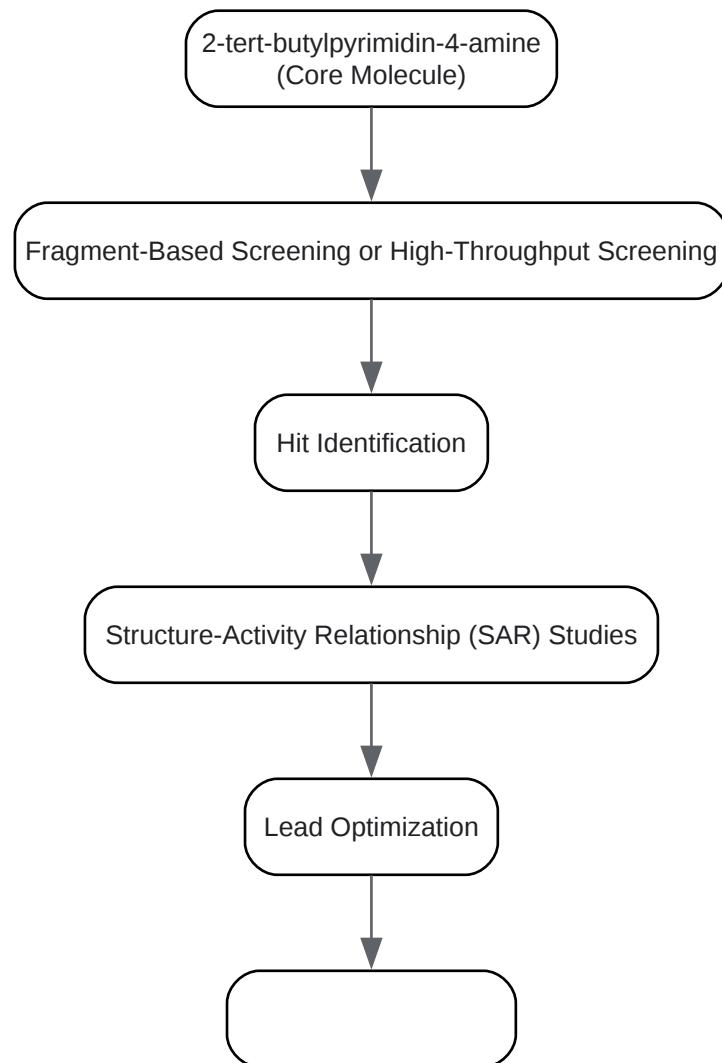
formulation techniques for
biological assays.

Potential Applications in Drug Discovery

Aminopyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The specific substitution pattern of **2-tert-butylpyrimidin-4-amine** makes it an interesting candidate for several therapeutic areas:

- Kinase Inhibition: The 4-aminopyrimidine motif is a common feature in many kinase inhibitors, where it forms key hydrogen bonds with the hinge region of the ATP-binding site. The 2-tert-butyl group can be directed towards a hydrophobic pocket, potentially conferring selectivity and potency.
- Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined interaction points (hydrogen bond donor/acceptors and a hydrophobic group), this molecule could serve as a valuable fragment for screening against various biological targets.
- Scaffold for Library Synthesis: The 4-amino group can be further functionalized, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

The logical progression for utilizing this molecule in a drug discovery program is illustrated below.



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Caption: Drug discovery workflow utilizing the core molecule.

Conclusion

2-Tert-butylpyrimidin-4-amine is a synthetically accessible and medicinally relevant scaffold. Its unique combination of a bulky hydrophobic group and a hydrogen-bonding amine moiety makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed synthetic protocol and the discussion of its physicochemical properties provided in this guide are intended to empower researchers to explore the full potential of this promising molecule in their drug discovery endeavors.

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